1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial processes. Benzotriazole derivatives are recognized for their unique properties, including their ability to act as corrosion inhibitors, UV filters, and components in photovoltaic cells .
Preparation Methods
The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with aromatic aldehydes in the presence of ethanol, forming benzotriazole-based N,O-acetals . This reaction can be optimized by carrying it out at low temperatures (5–10 °C) and briefly irradiating it in an ultrasonic bath . Industrial production methods often involve large-scale synthesis using readily available starting materials and efficient reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions may vary.
Common reagents used in these reactions include hydroxylamine-O-sulfonic acid for N-amination and various electrophiles for substitution reactions . Major products formed from these reactions include acylsilanes, acylboranes, and other benzotriazole derivatives .
Scientific Research Applications
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole involves its ability to form stable coordination compounds with metals, acting as a corrosion inhibitor . In biological systems, the compound’s large conjugated system allows it to interact with enzymes and receptors through π–π stacking interactions and hydrogen bonding . These interactions enable the compound to exhibit a broad spectrum of biological activities, including binding to molecular targets and influencing various pathways .
Comparison with Similar Compounds
1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1-(Chloromethyl)-1H-benzotriazole: Known for its use in organic synthesis as a versatile intermediate.
1-(Trimethylsilylmethyl)-benzotriazole: Utilized for its stability and reactivity in various chemical reactions.
Tolyltriazole: Similar to benzotriazole but with a methyl group attached to the benzene ring, offering better solubility in some organic solvents.
These compounds share similar core structures but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-[benzotriazol-1-yl(phenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c1-2-8-14(9-3-1)19(24-17-12-6-4-10-15(17)20-22-24)25-18-13-7-5-11-16(18)21-23-25/h1-13,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVGBIQSEYQZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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